1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.11748936 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing pyrazole derivatives, including 1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid. For instance, Yıldırım, Kandemirli, and Akçamur (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates through reactions with various binucleophiles, revealing insights into the chemical properties and reaction mechanisms of these compounds through spectroscopic data and semi-empirical calculations (Yıldırım, Kandemirli, & Akçamur, 2005).
Coordination Chemistry and Material Science
In material science, Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, investigating their coordination and crystallization properties with metals such as Cu, Co, and Zn. This research provides insights into the potential use of these compounds in the development of new materials and coordination complexes (Radi et al., 2015).
Structural Analysis
The structure and hydrogen bonding patterns of pyrazole derivatives have also been explored. Portilla et al. (2007) detailed the hydrogen-bonded chains and sheets in specific methyl pyrazole derivatives, contributing to our understanding of their molecular structures and potential applications in designing more complex molecular architectures (Portilla et al., 2007).
Applications in Synthesis of Complex Molecules
Research into the synthesis of complex molecules utilizing pyrazole derivatives has shown promising results. Reddy et al. (2005) reported a general approach to synthesizing pyrazolo[4,3-d]pyrimidines, indicating the versatility of pyrazole compounds in organic synthesis (Reddy et al., 2005).
Advanced Material Development
Cheng et al. (2017) introduced bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands for assembling chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, underscoring the potential of these derivatives in the creation of new materials with specific optical and structural properties (Cheng et al., 2017).
Properties
IUPAC Name |
1-methyl-5-(3-pyrazol-1-ylpropylcarbamoyl)pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-16-10(9(8-15-16)12(19)20)11(18)13-4-2-6-17-7-3-5-14-17/h3,5,7-8H,2,4,6H2,1H3,(H,13,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVASZVQRTRNVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NCCCN2C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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